(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide
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Overview
Description
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide is a complex organic compound characterized by the presence of bromine, silicon, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable hexene derivative, followed by the introduction of the silyl ether group and the thioamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thioamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The silicon-containing silyl ether group may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enamide: Similar structure but lacks the thioamide group.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enol: Contains a hydroxyl group instead of the thioamide.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioether: Features a thioether group instead of the thioamide.
Uniqueness
The presence of the thioamide group in (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
218782-66-2 |
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Molecular Formula |
C15H30BrNOSSi |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(3R)-5-bromo-3-tri(propan-2-yl)silyloxyhex-4-enethioamide |
InChI |
InChI=1S/C15H30BrNOSSi/c1-10(2)20(11(3)4,12(5)6)18-14(8-13(7)16)9-15(17)19/h8,10-12,14H,9H2,1-7H3,(H2,17,19)/t14-/m0/s1 |
InChI Key |
RQCBMEAPXDKBGQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H](CC(=S)N)C=C(C)Br |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(=S)N)C=C(C)Br |
Origin of Product |
United States |
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